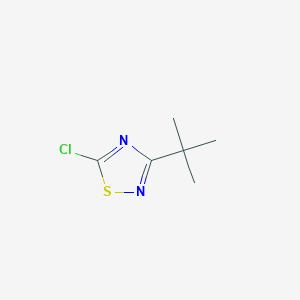

3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Vue d'ensemble

Description

3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a chemical compound with the molecular formula C6H9ClN2S and a molecular weight of 176.67 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The InChI code for 3-Tert-butyl-5-chloro-1,2,4-thiadiazole is 1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole include a molecular weight of 176.67 . Other specific properties such as boiling point, melting point, and density are not mentioned in the search results.Applications De Recherche Scientifique

Chemical Structure Analysis : The study by Pedregosa et al. (1996) highlights the structural characteristics of a 1,3,4-thiadiazole derivative, showing significant interaction between the sulfonyl group and the thiadiazole ring. This information is crucial for understanding the chemical behavior of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole (Pedregosa et al., 1996).

Insecticidal Activity : Wang et al. (2011) demonstrate that compounds containing 1,2,3-thiadiazole, including those similar to 3-Tert-butyl-5-chloro-1,2,4-thiadiazole, possess effective insecticidal activities. This suggests potential agricultural applications (Wang et al., 2011).

Biological Activity in Anti-inflammatory Agents : Mullican et al. (1993) found that 1,3,4-thiadiazole derivatives, akin to 3-Tert-butyl-5-chloro-1,2,4-thiadiazole, are potential components in developing oral, nonulcerogenic anti-inflammatory agents (Mullican et al., 1993).

Antimicrobial and Larvicidal Properties : Research by Kumara et al. (2015) reveals that novel 1,2,4-thiadiazole derivatives exhibit significant antimicrobial and mosquito larvicidal activities. This indicates potential use in pest control and public health (Kumara et al., 2015).

Synthesis of Novel Derivatives for Bioactivity Studies : Studies like those conducted by Castelino et al. (2014) focus on synthesizing new derivatives of 1,2,4-thiadiazoles to explore their biological properties, including antimicrobial activities. This research contributes to pharmaceutical advancements (Castelino et al., 2014).

Dual Inhibitory Effects in Medicinal Chemistry : Unangst et al. (1992) describe the efficacy of 1,2,4-thiadiazole compounds as dual inhibitors of 5-lipoxygenase and cyclooxygenase, pointing towards potential therapeutic applications (Unangst et al., 1992).

Antitumor Activity Exploration : Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, revealing significant antitumor activity. This suggests the potential of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole derivatives in cancer treatment (Qin et al., 2020).

Fungicidal Activities : Mao et al. (2012) synthesized novel 1,3,4-thiadiazole derivatives with moderate to good fungicidal activities, indicating a potential use in agriculture (Mao et al., 2012).

Novel Pesticide Development : Mao et al. (2012) also highlight the role of 1,2,3-thiadiazole as an active substructure in the development of new pesticides, underlining the agricultural significance of such compounds (Mao et al., 2012).

Orientations Futures

The future directions for research on 3-Tert-butyl-5-chloro-1,2,4-thiadiazole and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of future research.

Propriétés

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKIHTIBSFJBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-5-chloro-1,2,4-thiadiazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)